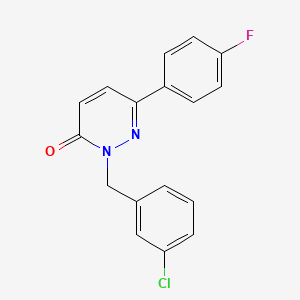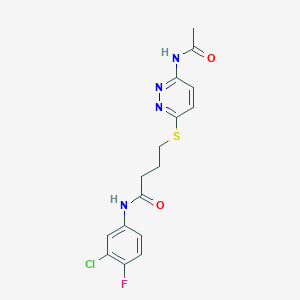
4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Heterocyclic Compound Synthesis : Studies on the synthesis of heterocyclic compounds, such as the exploration of different 6,5-heterocycles to improve metabolic stability in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlight the chemical versatility and potential pharmacological applications of compounds with similar structural motifs (Stec et al., 2011).
Antimycobacterial Activity : The design and synthesis of fluorinated benzothiazolo imidazole compounds for antimycobacterial activity demonstrate the medicinal chemistry applications of such structures, suggesting potential research directions for related compounds in targeting bacterial infections (Sathe et al., 2011).
Anticancer Properties : Research on novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity presents an example of how structural modification can enhance therapeutic potential, offering a template for the development of anticancer agents from similar chemical frameworks (Hammam et al., 2005).
Neuroprotective Agents : The development of N-acylaminophenothiazines as neuroprotective agents displaying multifunctional activities for Alzheimer's disease treatment underscores the importance of chemical innovation in addressing neurological disorders, suggesting related compounds could also be explored for neuroprotection (González-Muñoz et al., 2011).
Biological Evaluation and Drug Development
Antitumor Activity : The study of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides for their antitumor activities illustrates the potential for structurally related compounds to serve as leads in oncological drug discovery, particularly in targeting specific cancer cell lines (Wu et al., 2017).
Antibacterial and Anthelmintic Activity : Research on the synthesis, characterization, and biological evaluation of compounds for antibacterial and anthelmintic activity highlights the ongoing need for new antimicrobial agents and suggests that compounds with similar structures could be valuable in this regard (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-chloro-4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2S/c1-10(23)19-14-6-7-16(22-21-14)25-8-2-3-15(24)20-11-4-5-13(18)12(17)9-11/h4-7,9H,2-3,8H2,1H3,(H,20,24)(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLZEGNLZWYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


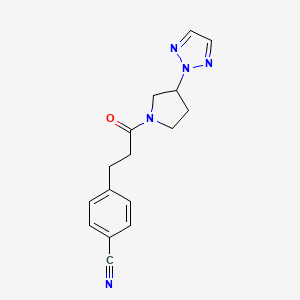
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)


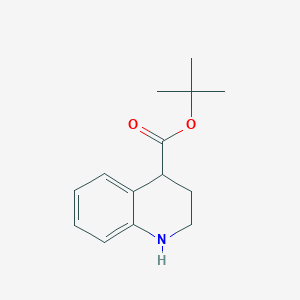
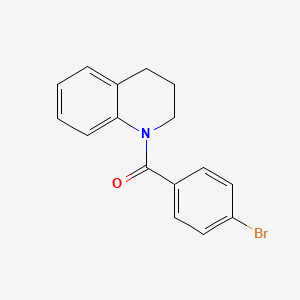
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)
